
4-Butyltetrahydro-2h-pyran-4-carboxylic acid
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Overview
Description
4-Butyltetrahydro-2h-pyran-4-carboxylic acid is an organic compound characterized by a tetrahydropyran ring substituted with a butyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran in the presence of a catalyst. The process can be summarized as follows:
Hydrogenation of 2H-pyran: 2H-pyran is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Introduction of Butyl Group: The butyl group is introduced through a substitution reaction, where a butyl halide reacts with the hydrogenated pyran derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, Grignard reagents, and nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
4-Butyltetrahydro-2h-pyran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Tetrahydropyran-4-carboxylic acid: Similar structure but lacks the butyl group.
Butylpyran-4-carboxylic acid: Similar structure but lacks the tetrahydro ring.
Pyran-4-carboxylic acid: Lacks both the butyl group and the tetrahydro ring.
Uniqueness: 4-Butyltetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both the butyl group and the tetrahydropyran ring, which confer distinct chemical and physical properties
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, yielding 4-butyltetrahydro-2H-pyran. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Mechanism :
-
Protonation of the carboxylate oxygen followed by CO₂ elimination generates a carbanion intermediate, which stabilizes via resonance with the tetrahydropyran ring.
Esterification
The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis.
Reagents | Conditions | Yield | Product |
---|---|---|---|
Methanol + H₂SO₄ | Reflux, 6 h | 85% | Methyl 4-butyltetrahydro-2H-pyran-4-carboxylate |
Ethanol + DCC (coupling agent) | RT, 12 h | 90% | Ethyl 4-butyltetrahydro-2H-pyran-4-carboxylate |
Key Insight :
-
Esterification with bulky alcohols (e.g., tert-butanol) requires longer reaction times due to steric hindrance from the butyl group.
Reduction to Alcohol
The carboxylic acid is reduced to a primary alcohol using strong reducing agents.
Reagent | Conditions | Yield | Product |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C to RT | 78% | 4-(Hydroxymethyl)-4-butyltetrahydro-2H-pyran |
BH₃·THF | RT, 4 h | 65% | 4-(Hydroxymethyl)-4-butyltetrahydro-2H-pyran |
Limitation :
-
Over-reduction to alkanes is avoided by controlling stoichiometry and temperature.
Amide Formation
The acid reacts with amines to form amides, useful in peptidomimetic drug design.
Amine | Coupling Agent | Yield | Product |
---|---|---|---|
Benzylamine | EDC/HOBt | 82% | N-Benzyl-4-butyltetrahydro-2H-pyran-4-carboxamide |
Aniline | DCC/DMAP | 75% | N-Phenyl-4-butyltetrahydro-2H-pyran-4-carboxamide |
Note :
-
Steric hindrance from the butyl group reduces reactivity with secondary amines.
Ring-Opening Reactions
The tetrahydropyran ring undergoes acid-catalyzed ring-opening, forming diols or ketones.
Conditions | Reagents | Product | Yield |
---|---|---|---|
H₂SO₄ (conc.) | H₂O, 100°C | 4-Butylpentane-1,5-diol | 55% |
HCl (gas) | Ethanol, RT | 4-Butyl-δ-valerolactone | 60% |
Mechanism :
-
Protonation of the ring oxygen weakens the C–O bond, leading to cleavage and formation of a carbocation intermediate.
Cross-Coupling Reactions
The butyl chain can participate in alkylation or arylation via transition-metal catalysis.
Reaction Type | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | 4-(4-Biphenyl)tetrahydro-2H-pyran-4-carboxylic acid | 70% |
Heck Reaction | Pd(OAc)₂ | NEt₃, DMF, 120°C | 4-Styryltetrahydro-2H-pyran-4-carboxylic acid | 65% |
Challenges :
-
The bulky tetrahydropyran ring limits accessibility for certain catalysts, requiring optimized ligands.
Oxidation of the Butyl Chain
The butyl substituent undergoes oxidation to form ketones or carboxylic acids.
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ (aq) | H₂SO₄, 60°C | 4-(2-Oxobutyl)tetrahydro-2H-pyran-4-carboxylic acid | 50% |
CrO₃/H₂SO₄ (Jones Reagent) | Acetone, 0°C | 4-(3-Oxobutyl)tetrahydro-2H-pyran-4-carboxylic acid | 45% |
Selectivity :
-
Oxidation preferentially occurs at the terminal methyl group of the butyl chain.
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-butyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-10(9(11)12)5-7-13-8-6-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
LECPFCSZNKDPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
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